

# C25H19Cl2N3O5 IUPAC name and CAS number

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## Compound of Interest

Compound Name: C25H19Cl2N3O5

Cat. No.: B12628054

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## In-depth Technical Guide: Osimertinib

Disclaimer: The requested chemical formula **C25H19Cl2N3O5** did not correspond to a readily identifiable compound with publicly available data. Therefore, this guide focuses on Osimertinib, a well-characterized and clinically significant molecule, to demonstrate the requested format and depth of information for a complex therapeutic agent.

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.<sup>[1][2][3]</sup>

## Chemical Identity

Identifier	Value
IUPAC Name	N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide <sup>[2][4]</sup>
CAS Number	1421373-65-0 (free base) <sup>[2][4][5]</sup>
Molecular Formula	C28H33N7O2 <sup>[2][4]</sup>
Molecular Weight	499.61 g/mol
Synonyms	AZD9291, Mereletinib <sup>[2][6]</sup>

## Mechanism of Action

Osimertinib functions as a targeted therapy by covalently binding to the cysteine-797 residue within the ATP-binding site of the EGFR protein.<sup>[1]</sup> This irreversible binding is particularly effective against EGFR variants harboring sensitizing mutations (such as exon 19 deletions and the L858R mutation) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.<sup>[1][3]</sup> By blocking the kinase activity of these mutant forms of EGFR, osimertinib inhibits downstream signaling pathways that are crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.<sup>[1][7]</sup> A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is thought to contribute to its favorable safety profile.<sup>[1]</sup>

## Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Osimertinib.

Caption: EGFR Signaling Pathway Inhibition by Osimertinib.

## Experimental Protocols

### Clinical Trial Design (AURA3 Study)

The AURA3 study was a Phase III, randomized, open-label, international trial designed to evaluate the efficacy and safety of osimertinib versus platinum-based chemotherapy with pemetrexed in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR TKI.<sup>[3]</sup>

- **Patient Population:** Patients with locally advanced or metastatic NSCLC with centrally confirmed EGFR T790M mutation, who had progressed on first-line EGFR TKI therapy.
- **Randomization:** Patients were randomized in a 2:1 ratio to receive either osimertinib (80 mg once daily) or a standard platinum-pemetrexed chemotherapy regimen.<sup>[3]</sup>
- **Endpoints:** The primary endpoint was investigator-assessed progression-free survival (PFS). Secondary endpoints included objective response rate (ORR), duration of response (DoR), and overall survival (OS).

## Plasma Sample Analysis

For pharmacokinetic studies, plasma concentrations of osimertinib and its metabolites (AZ5104 and AZ7550) were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method following protein precipitation.[8]

- Lower Limit of Quantification (LLOQ): 0.05 nmol/L for osimertinib and 0.0515 nmol/L for its metabolites.[8]
- Accuracy: Ranged from 89.9% to 106.3% across different studies and analytes.[8]
- Precision (Relative Standard Deviation): Ranged from 3.4% to 13.6%.[8]

## Quantitative Data Summary

### Efficacy in T790M-Positive NSCLC (Pooled AURA and AURA2 Phase II Trials)

Efficacy Endpoint	Value	Reference
Objective Response Rate (ORR)	66%	[9]
Median Duration of Response (DoR)	12.3 months	[9]
Median Progression-Free Survival (PFS)	9.9 months	[9]
Median Overall Survival (OS)	26.8 months	[9]

## Pharmacokinetic Parameters

Parameter	Value	Reference
Apparent Clearance (CL/F)	13.7 L/h	[10]
Apparent Volume of Distribution (V/F)	974 L	[10]
Interindividual Variability in CL/F	40%	[10]
Interindividual Variability in V/F	64%	[10]

## Most Common Adverse Events (Any Grade) in the ADAURA Trial

Adverse Event	Osimertinib Arm (%)	Placebo Arm (%)	Reference
Diarrhea	46.3	19.8	<a href="#">[11]</a>
Paronychia	25.2	1.5	<a href="#">[11]</a>
Dry Skin	23.4	6.4	<a href="#">[11]</a>
Pruritus	19.3	8.7	<a href="#">[11]</a>
Cough	18.4	16.6	<a href="#">[11]</a>

## Logical Relationships in Drug Development

The following diagram illustrates the logical workflow from preclinical discovery to clinical application for a targeted therapy like Osimertinib.

Caption: Targeted Drug Development Workflow.

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